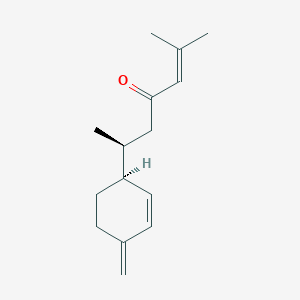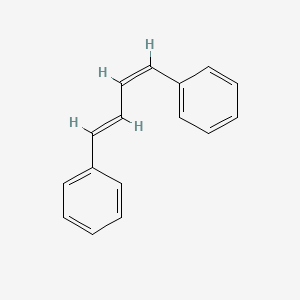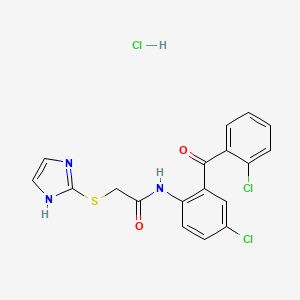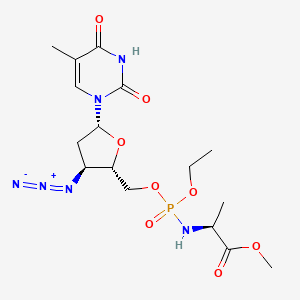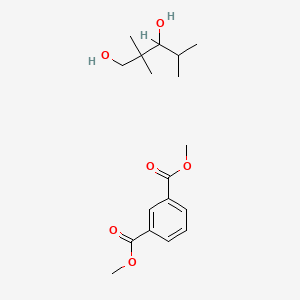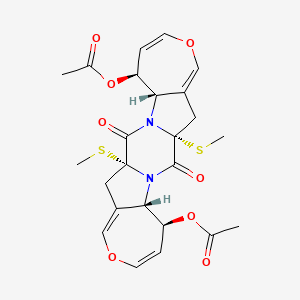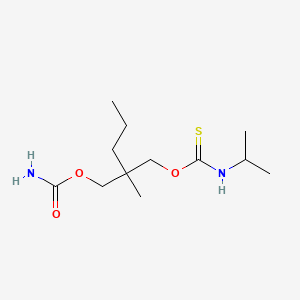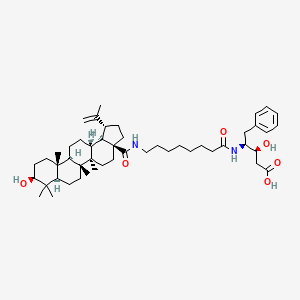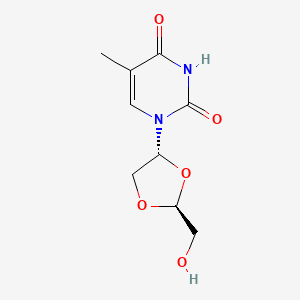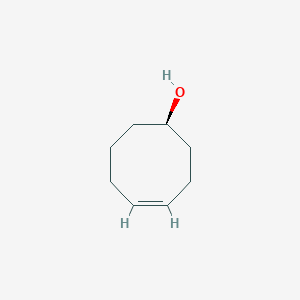
(1R,4E)-Cyclooct-4-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4E)-Cyclooct-4-EN-1-OL is an organic compound with the molecular formula C8H14O. It is a cyclooctene derivative featuring a hydroxyl group at the first carbon and a double bond between the fourth and fifth carbons. This compound is notable for its unique structural properties, which make it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4E)-Cyclooct-4-EN-1-OL typically involves the reduction of cyclooct-4-enone using suitable reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the catalytic hydrogenation of cyclooctadiene, followed by selective oxidation and reduction steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (1R,4E)-Cyclooct-4-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form cyclooct-4-enone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The double bond can be reduced to form cyclooctanol using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), room temperature.
Substitution: SOCl2 or PBr3, anhydrous conditions, room temperature.
Major Products:
Oxidation: Cyclooct-4-enone.
Reduction: Cyclooctanol.
Substitution: Cyclooct-4-enyl chloride or bromide.
Scientific Research Applications
(1R,4E)-Cyclooct-4-EN-1-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in metal-catalyzed reactions.
Biology: It is used in the study of enzyme-catalyzed transformations and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,4E)-Cyclooct-4-EN-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond allows for potential interactions with unsaturated binding sites, modulating biological pathways and cellular responses.
Comparison with Similar Compounds
Cyclooctanol: Lacks the double bond, making it less reactive in certain chemical transformations.
Cyclooct-4-enone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Cyclooctadiene: Contains two double bonds, making it more prone to polymerization and different reaction pathways.
Uniqueness: (1R,4E)-Cyclooct-4-EN-1-OL is unique due to its combination of a hydroxyl group and a double bond, providing a versatile platform for various chemical reactions and applications. Its structural features enable it to participate in both nucleophilic and electrophilic reactions, making it a valuable compound in synthetic chemistry and industrial processes.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1R,4Z)-cyclooct-4-en-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1-/t8-/m0/s1 |
InChI Key |
UCPDHOTYYDHPEN-JQSQLHRZSA-N |
Isomeric SMILES |
C1C/C=C\CC[C@@H](C1)O |
Canonical SMILES |
C1CC=CCCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


